![molecular formula C17H14ClNO2 B5612855 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone CAS No. 5165-57-1](/img/structure/B5612855.png)
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone
Overview
Description
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has been widely used in scientific research. It was first synthesized in the mid-1990s and has since been studied for its potential therapeutic applications.
Mechanism of Action
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to a variety of effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activity of microglia, immune cells in the brain that are involved in inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it can be difficult to control for the effects of other cannabinoids and endocannabinoids in the system.
Future Directions
There are many potential future directions for research on 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 involves several steps, including the reaction of 3-chlorophenylacetonitrile with 2-methylindole to form 1-(3-chlorophenyl)-2-methyl-1H-indole. This compound is then reacted with ethyl magnesium bromide to form 1-[1-(3-chlorophenyl)-2-methyl-1H-indol-3-yl]ethanol, which is subsequently oxidized to form 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2.
Scientific Research Applications
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models and has been studied for its potential use in the treatment of conditions such as multiple sclerosis, neuropathic pain, and cancer.
properties
IUPAC Name |
1-[1-(3-chlorophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-17(11(2)20)15-9-14(21)6-7-16(15)19(10)13-5-3-4-12(18)8-13/h3-9,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQMMSVIYYFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173806 | |
Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5165-57-1 | |
Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5165-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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